molecular formula C7H5BrO3 B1662036 6-Bromo-1,3-benzodioxol-5-ol CAS No. 6941-70-4

6-Bromo-1,3-benzodioxol-5-ol

Cat. No.: B1662036
CAS No.: 6941-70-4
M. Wt: 217.02 g/mol
InChI Key: TUYBCLHMZFLWRY-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C7H5BrO3 It is a derivative of 1,3-benzodioxole, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 5th position

Future Directions

While specific future directions for 6-Bromo-1,3-benzodioxol-5-ol were not found, related compounds have been studied for their potential as anticancer agents and plant growth promoters . These areas could potentially be explored with this compound as well.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1,3-benzodioxol-5-ol can be synthesized through the bromination of 1,3-benzodioxole-5-ol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-benzodioxol-5-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzodioxoles.

    Oxidation: Formation of 6-bromo-1,3-benzodioxole-5-aldehyde or 6-bromo-1,3-benzodioxole-5-carboxylic acid.

    Reduction: Formation of 1,3-benzodioxol-5-ol.

Scientific Research Applications

6-Bromo-1,3-benzodioxol-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-benzodioxole: Similar structure but with the bromine atom at the 5th position.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.

    6-Bromo-1,3-benzodioxole-5-carbonitrile: Contains a nitrile group instead of a hydroxyl group.

Uniqueness

6-Bromo-1,3-benzodioxol-5-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYBCLHMZFLWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281705
Record name 6-bromo-1,3-benzodioxol-5-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90281705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6941-70-4
Record name 6-Bromo-1-hydroxy-3,4-methylenedioxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6941-70-4
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Record name NSC 22575
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Record name NSC22575
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Record name 6-bromo-1,3-benzodioxol-5-ol
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Record name 5-Bromo-6-hydroxy-1,3-benzodioxole
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Synthesis routes and methods

Procedure details

To a solution of 0.18 mol (25 g) of 4,5-methylenedioxyphenol in 125 ml of glacial acetic acid, a solution of 0.16 mol (29 g) of bromine in 145 ml of glacial acetic acid is added slowly, the temperature of the reaction medium being maintained at between 15° and 25° C. When the addition is complete, the reaction medium is poured into 1.5 liters of ice-cold water. The expected product precipitates. After being drained, it is washed with water until the solvent has been removed. After being dried under vacuum in the presence of potassium hydroxide, it is recrystallized from a petroleum ether/ethyl acetate mixture or from cyclohexane. It melts at 84° C. (decomposition).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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